molecular formula C16H20O3 B14476692 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one CAS No. 66166-53-8

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one

Katalognummer: B14476692
CAS-Nummer: 66166-53-8
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: MFYNDOIETYOCBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 4-methoxyphenyl group and a butanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one typically involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, followed by the addition of a butanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone derivatives: Compounds like cyclopentanone and its substituted analogs.

    Methoxyphenyl compounds: Compounds containing the methoxyphenyl group, such as anisole and 4-methoxybenzaldehyde.

Uniqueness

3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

66166-53-8

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

3-[1-(4-methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one

InChI

InChI=1S/C16H20O3/c1-3-15(12-4-7-13(17)10-12)16(18)11-5-8-14(19-2)9-6-11/h5-6,8-9,12,15H,3-4,7,10H2,1-2H3

InChI-Schlüssel

MFYNDOIETYOCBM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1CCC(=O)C1)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.